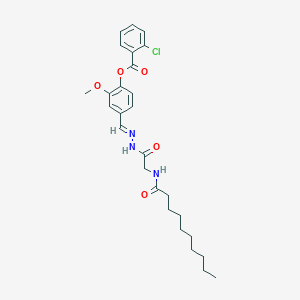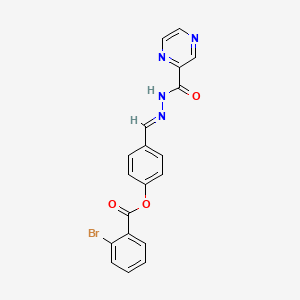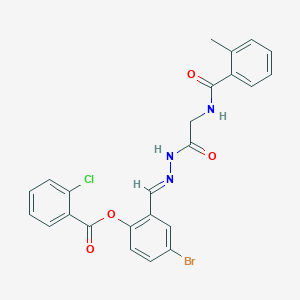![molecular formula C31H26N2O2S2 B12026351 2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 573932-57-7](/img/structure/B12026351.png)
2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has the following chemical formula:
C31H26N2O2S2
. - Its systematic name is 2-[(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- It belongs to the class of benzothienopyrimidinones.
- The compound’s molecular weight is approximately 522.7 g/mol .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it is likely that researchers have explored various methods to synthesize it.
- Industrial production methods may involve modifications of existing synthetic routes or novel approaches. Further research would be needed to provide precise details.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction. For example:
- Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be employed.
- Substitution : Halogenation reactions using chlorine or bromine may occur.
- Major products formed from these reactions would vary based on the specific reaction pathway.
Scientific Research Applications
- Chemistry : Researchers may study its reactivity, stability, and potential applications in organic synthesis.
- Biology : Investigations into its biological activity, such as enzyme inhibition or receptor binding, could be relevant.
- Medicine : It might exhibit pharmacological properties, making it a candidate for drug development.
- Industry : If scalable synthesis methods exist, it could find applications in materials science or pharmaceutical manufacturing.
Mechanism of Action
- The compound’s mechanism of action remains speculative due to limited available data.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds at the moment. further research could reveal related structures and their unique features.
Remember that this compound’s detailed investigation requires access to specialized databases and scientific literature.
Properties
CAS No. |
573932-57-7 |
|---|---|
Molecular Formula |
C31H26N2O2S2 |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C31H26N2O2S2/c1-20-11-17-24(18-12-20)33-30(35)28-25-9-5-6-10-27(25)37-29(28)32-31(33)36-19-26(34)23-15-13-22(14-16-23)21-7-3-2-4-8-21/h2-4,7-8,11-18H,5-6,9-10,19H2,1H3 |
InChI Key |
MYOQLUFMMBKKMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)SC6=C3CCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12026289.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12026297.png)
![[3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12026307.png)

![Benzofuro[3,2-c]pyridin-1(2h)-one](/img/structure/B12026314.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12026318.png)
![N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026324.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12026332.png)
![5-(3-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026340.png)



![5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026366.png)
